molecular formula C16H19NO2 B14658721 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- CAS No. 42780-40-5

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)-

Cat. No.: B14658721
CAS No.: 42780-40-5
M. Wt: 257.33 g/mol
InChI Key: BQSNOTOUJRSVMU-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique substitution pattern, which includes two methyl groups and a dimethylphenyl group.

Preparation Methods

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities

Properties

CAS No.

42780-40-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid

InChI

InChI=1S/C16H19NO2/c1-10-5-6-15(11(2)7-10)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19)

InChI Key

BQSNOTOUJRSVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C)C

Origin of Product

United States

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